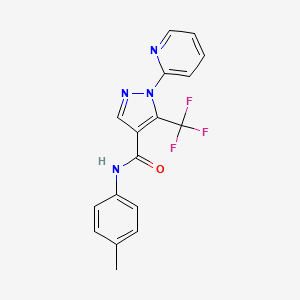
N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide.
- The reaction conditions may include the use of a base, such as potassium carbonate, to facilitate the substitution.
Step 4: Final Coupling Reaction
- The final step involves the coupling of the pyrazole intermediate with 4-methylphenyl isocyanate to form the desired carboxamide.
- This reaction is typically carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment for efficient production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require anhydrous environments and the use of specific reagents to ensure the desired product is obtained with high purity.
-
Step 1: Preparation of Intermediate Compounds
- The initial step involves the synthesis of intermediate compounds, such as 4-methylphenylhydrazine and 2-pyridinecarboxaldehyde.
- These intermediates are then subjected to condensation reactions to form the pyrazole ring.
-
Step 2: Formation of the Pyrazole Ring
- The condensation of 4-methylphenylhydrazine with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst leads to the formation of the pyrazole ring.
- The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
-
Oxidation
- The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Oxidation may lead to the formation of corresponding oxides or other oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- These reactions may result in the reduction of specific functional groups within the compound.
-
Substitution
- Nucleophilic and electrophilic substitution reactions are common for this compound, especially involving the trifluoromethyl group.
- Common reagents for substitution reactions include halides, bases, and acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, bases (e.g., potassium carbonate), acids
Major Products Formed
Oxidation Products: Oxides and other oxidized derivatives
Reduction Products: Reduced functional groups
Substitution Products: Substituted derivatives with modified functional groups
Scientific Research Applications
N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
-
Industry
- Utilized in the development of specialty chemicals and materials with unique properties.
- Applied in the formulation of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Molecular Targets
- Binding to specific receptors or enzymes, leading to modulation of their activity.
- Interacting with cellular membranes and affecting membrane-associated processes.
-
Pathways Involved
- Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
- Influence on metabolic pathways and the regulation of gene expression.
Comparison with Similar Compounds
N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- N-(4-methylphenyl)-2-(2-pyridinyl)hydrazinecarbothioamide
- N-(4-methylphenyl)-N’-(3-methyl-2-pyridinyl)thiourea
-
Comparison
- While these compounds share structural similarities, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
- The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C17H13F3N4O |
|---|---|
Molecular Weight |
346.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13F3N4O/c1-11-5-7-12(8-6-11)23-16(25)13-10-22-24(15(13)17(18,19)20)14-4-2-3-9-21-14/h2-10H,1H3,(H,23,25) |
InChI Key |
VIOHIRDDGWTUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


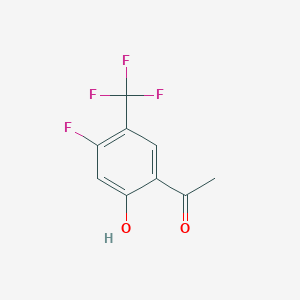
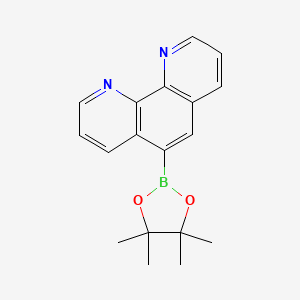
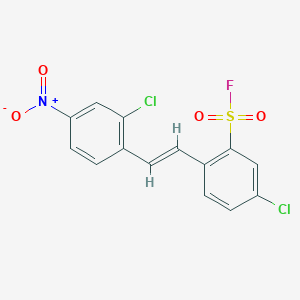
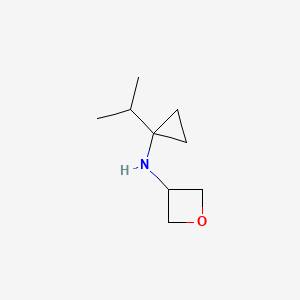

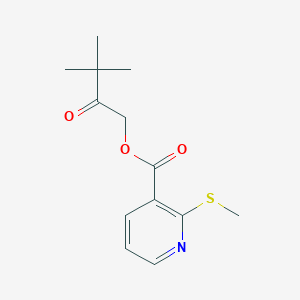
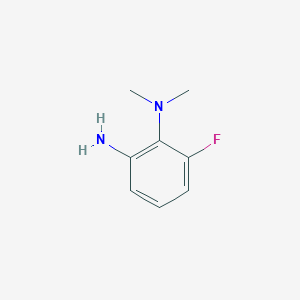
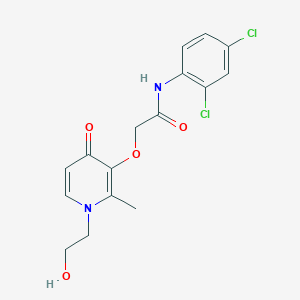

![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)
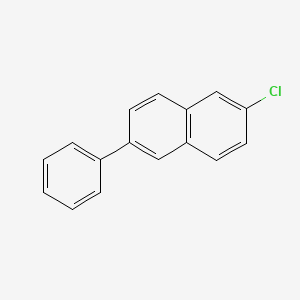
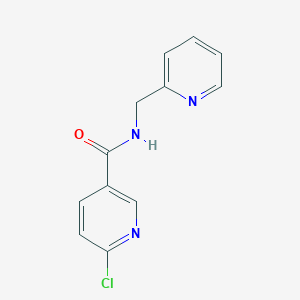
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13358762.png)
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)
